molecular formula C12H4F12O2 B6312738 2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole CAS No. 1357624-56-6

2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole

Cat. No.: B6312738
CAS No.: 1357624-56-6
M. Wt: 408.14 g/mol
InChI Key: QOMGNRHSKADQON-UHFFFAOYSA-N
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Description

2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole is a fluorinated organic compound with the molecular formula C12H4F12O2. This compound is characterized by its unique structure, which includes a benzodioxole ring substituted with heptafluoroisopropyl and pentafluoroethyl groups. The presence of multiple fluorine atoms imparts distinct chemical and physical properties, making it an intriguing subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole typically involves the reaction of appropriate fluorinated precursors with a benzodioxole derivative. One common method includes the use of heptafluoroisopropyl iodide and pentafluoroethyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, bases like potassium carbonate, reflux conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying enzyme activities due to its fluorinated nature.

    Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique physicochemical properties.

Mechanism of Action

The mechanism of action of 2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms can influence the compound’s binding affinity and specificity towards enzymes and receptors. Additionally, the compound’s lipophilicity allows it to interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Heptafluoroisopropyl-1,3-benzodioxole: Lacks the pentafluoroethyl group, resulting in different chemical and physical properties.

    2-Pentafluoroethyl-1,3-benzodioxole: Lacks the heptafluoroisopropyl group, leading to variations in reactivity and applications.

    1,3-Benzodioxole: The parent compound without any fluorinated substituents, exhibiting significantly different properties.

Uniqueness

2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole stands out due to its dual fluorinated substituents, which impart unique reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific interactions with biological targets.

Properties

IUPAC Name

2-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(1,1,2,2,2-pentafluoroethyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F12O2/c13-7(10(16,17)18,11(19,20)21)9(8(14,15)12(22,23)24)25-5-3-1-2-4-6(5)26-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMGNRHSKADQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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